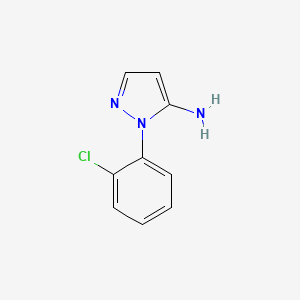
1-(2-氯苯基)-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .科学研究应用
新化合物的合成
研究表明,可以使用 1-(2-氯苯基)-1H-吡唑-5-胺合成新的化学化合物。例如,Shaabani 等人 (2009) 开发了一种一锅反应,使用 1,3-二苯基-1H-吡唑-5-胺等反应物来生成完全取代的吡唑并[3,4-b]吡啶-5-甲酰胺衍生物 (Shaabani 等人,2009)。此外,Ghaedi 等人 (2015) 通过缩合吡唑-5-胺衍生物,实现了新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产品的合成 (Ghaedi 等人,2015)。
催化和配体开发
Togni 等人 (1996) 探索了在钯催化的不对称烯丙基胺化中使用手性二茂铁吡唑配体,使用 1H-吡唑的衍生物 (Togni 等人,1996)。Sakya 和 Rast (2003) 通过具有各种取代基的氯吡唑与亲核取代反应,报告了 5-烷基氨基和硫醚吡唑的高收率 (Sakya 和 Rast,2003)。
药物化学和抗肿瘤活性
Sherif A F Rostom (2010) 合成了与含氮杂环相连的新型 1-(4-氯苯基)-4-羟基-1H-吡唑,显示出显着的抗肿瘤潜力 (Rostom,2010)。此外,Prabakaran 等人 (2010) 报告了吡唑基异喹啉的合成,可能适用于药物化学 (Prabakaran 等人,2010)。
荧光和传感应用
Harris 等人 (2013) 合成了带有吡唑胺配体的铂配合物,在光物理学和荧光方面显示出潜力 (Harris 等人,2013)。Gao 等人 (2018) 开发了一种基于具有 1H-吡唑-5-胺席夫碱基团的二芳基乙烯的荧光开启化学传感器,可用于检测金属离子 (Gao 等人,2018)。
作用机制
Target of Action
It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability.
Mode of Action
As a VGSC blocker, 1-(2-Chlorophenyl)-1H-pyrazol-5-amine would likely interact with its targets by selectively blocking the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . This inhibition reduces the excitability of neurons, potentially altering the function of neural circuits.
Biochemical Pathways
Vgsc blockers like cenobamate can influence neuronal signaling pathways by reducing the influx of sodium ions into neurons . This can affect downstream signaling events, including the activation of voltage-gated calcium channels and the release of neurotransmitters.
Pharmacokinetics
Similar compounds like cenobamate have a bioavailability of ≥88%, are mainly metabolized via glucuronidation, and are primarily excreted via urine . These properties could potentially influence the bioavailability and distribution of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine in the body.
Result of Action
Vgsc blockers like cenobamate can reduce neuronal excitability, which may alter the function of neural circuits and potentially have therapeutic effects in conditions characterized by excessive neuronal activity, such as epilepsy .
安全和危害
未来方向
属性
IUPAC Name |
2-(2-chlorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWAYEAHCDGNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

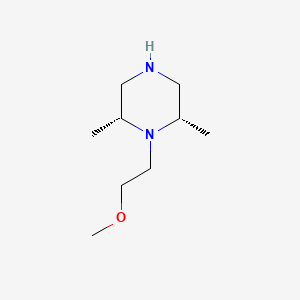
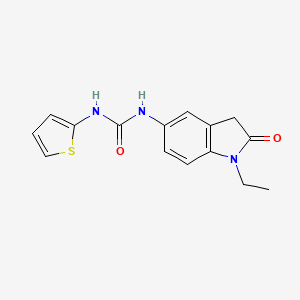

![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2827930.png)

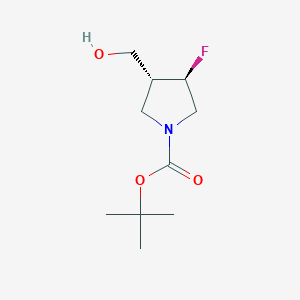
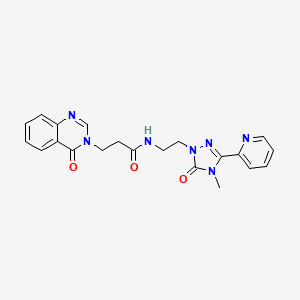

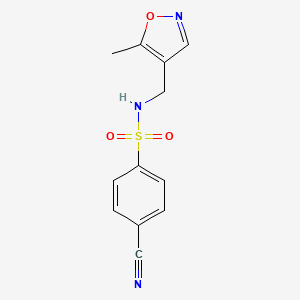
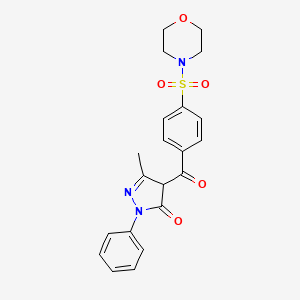
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)
![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)
![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)